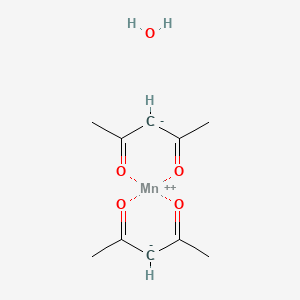
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide is a chemical compound known for its versatility and high purity. It has a molecular weight of 235.27 g/mol and is often used in various laboratory experiments due to its reliable performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide typically involves the reaction of 6-sulfanylpyridazine with N-methylimidazole-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted imidazole derivatives.
Scientific Research Applications
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide
- N-Methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide
Uniqueness
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide stands out due to its high purity and reliable performance in laboratory experiments. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H9N5OS |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
N-methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-10-9(15)6-4-14(5-11-6)7-2-3-8(16)13-12-7/h2-5H,1H3,(H,10,15)(H,13,16) |
InChI Key |
BZJNJVSYMUBTSL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NNC(=S)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


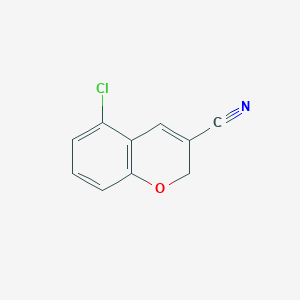
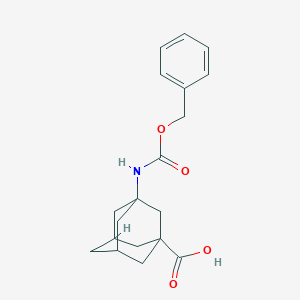
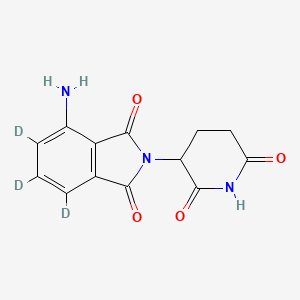

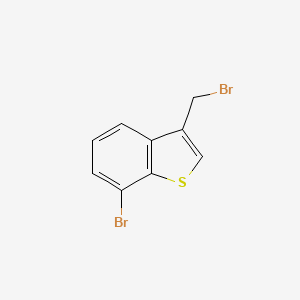

![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
![2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12311941.png)

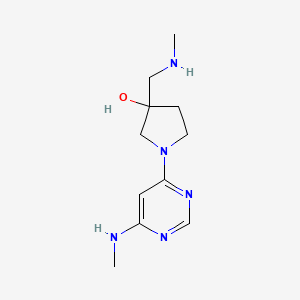
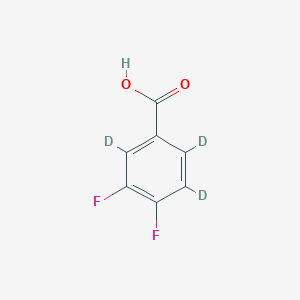
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide](/img/structure/B12311974.png)
![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)
